Lenalidomide-5'-CO-C3-acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H19N3O6 |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
5-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C18H19N3O6/c22-14(2-1-3-16(24)25)19-11-4-5-12-10(8-11)9-21(18(12)27)13-6-7-15(23)20-17(13)26/h4-5,8,13H,1-3,6-7,9H2,(H,19,22)(H,24,25)(H,20,23,26) |
InChI Key |
KLMKBETYBOHWKO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)NC(=O)CCCC(=O)O |
Origin of Product |
United States |
The Legacy of Thalidomide and the Rise of Lenalidomide Analogues
The story of IMiDs begins with thalidomide (B1683933), a drug with a tragic past but a remarkable scientific resurrection. youtube.com Initially introduced as a sedative, its severe teratogenic effects led to its withdrawal. youtube.com However, subsequent research revealed its potent anti-cancer properties, leading to its repurposing for the treatment of multiple myeloma. youtube.comnih.gov This revival sparked intense interest in understanding its mechanism of action and in developing safer, more effective analogues. nih.gov
Lenalidomide (B1683929) emerged as a key thalidomide analogue with enhanced immunomodulatory, antiangiogenic, and antineoplastic properties. nih.govdrugbank.comcapes.gov.br It demonstrated greater potency and a different toxicity profile compared to its predecessor. drugbank.comcapes.gov.br The groundbreaking discovery that thalidomide and its derivatives, including lenalidomide and pomalidomide, function as "molecular glues" was a pivotal moment in chemical biology. youtube.comnih.govnih.gov These molecules were found to bind to the E3 ubiquitin ligase cereblon (CRBN), a component of the CRL4^CRBN^ complex. nih.govnih.govnih.gov This binding event alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrate" proteins, such as the transcription factors IKZF1 and IKZF3. nih.govnih.govnih.gov This novel mechanism of targeted protein degradation opened up new avenues for therapeutic intervention, allowing for the targeting of proteins previously considered "undruggable." nih.govnih.gov
The Rationale for Designing Novel Lenalidomide Derivatives
The profound impact of lenalidomide (B1683929) spurred further research into the rational design and synthesis of new derivatives. The primary goal of this research is to create molecules with improved properties for chemical biology applications. nih.gov By systematically modifying the core structure of lenalidomide, researchers aim to:
Enhance Potency and Selectivity: Fine-tuning the chemical structure can lead to derivatives with increased affinity for CRBN and greater selectivity for specific neosubstrates. nih.gov
Explore Structure-Activity Relationships (SAR): The synthesis of a variety of analogues allows for a detailed investigation of how different chemical modifications influence the biological activity of the compound. This knowledge is crucial for the development of next-generation IMiDs.
Develop Chemical Probes: Lenalidomide derivatives can be functionalized with various chemical handles, such as azide (B81097) or alkyne groups, to create versatile chemical probes. medchemexpress.com These probes are invaluable tools for "click chemistry" reactions, enabling researchers to study the interactions of lenalidomide with its molecular targets and to develop novel assays.
Construct PROTACs: One of the most significant applications of lenalidomide derivatives is in the construction of Proteolysis-Targeting Chimeras (PROTACs). nih.govmedchemexpress.com PROTACs are bifunctional molecules that recruit a target protein to an E3 ligase, leading to the target's ubiquitination and degradation. Lenalidomide and its analogues serve as potent E3 ligase ligands in these constructs.
Lenalidomide 5 Co C3 Acid: a Key Building Block for Degrader Technology
Retrosynthetic Analysis and Strategic Disconnections for the 5'-CO-C3-acid Moiety
A retrosynthetic analysis of this compound reveals key strategic disconnections. The primary disconnection occurs at the amide bond linking the C3-acid chain to the 5-amino group of a modified Lenalidomide precursor. This simplifies the target molecule into two main fragments: a suitably protected 5-amino Lenalidomide core and a C3-dicarboxylic acid derivative.
A further critical disconnection breaks the isoindolinone ring of the Lenalidomide core. This approach is consistent with established synthetic routes for Lenalidomide itself, which often involve the condensation of a substituted 2-(bromomethyl)benzoate derivative with 3-aminopiperidine-2,6-dione (B110489). preprints.orgresearchgate.net In this case, the starting aromatic component would be a 2-(bromomethyl)-5-nitrobenzoate derivative, which allows for the later introduction of the amino group for linker attachment.
The C3-acid linker can be disconnected to a commercially available and suitably activated dicarboxylic acid, such as glutaric anhydride (B1165640) or a mono-protected glutaric acid derivative. This simplifies the synthesis by utilizing readily accessible starting materials.
Detailed Synthetic Routes and Reaction Conditions for this compound
The synthesis of this compound is a multi-step process that involves the initial synthesis of a modified Lenalidomide core followed by the attachment of the C3-acid linker.
The synthesis of the Lenalidomide core typically begins with the bromination of methyl 2-methyl-3-nitrobenzoate using N-bromosuccinimide (NBS) to yield methyl 2-(bromomethyl)-3-nitrobenzoate. preprints.orgresearchgate.net This intermediate is then condensed with 3-aminopiperidine-2,6-dione hydrochloride in the presence of a base to form the nitro-lenalidomide precursor, (3RS)-3-(7-nitro-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione. preprints.orgresearchgate.netgoogle.com The nitro group is subsequently reduced to an amine, often through catalytic hydrogenation using a palladium-on-carbon (Pd/C) catalyst, to provide 5-amino-lenalidomide. researchgate.netgoogle.com
The C3-acid linker is typically derived from glutaric acid. To facilitate selective coupling, one of the carboxylic acid groups is often protected, for instance, as a methyl or ethyl ester, while the other is activated for amide bond formation. Alternatively, glutaric anhydride can be used directly.
The key coupling reaction involves the formation of an amide bond between the 5-amino group of the modified Lenalidomide core and the activated C3-acid linker. This is typically achieved using standard peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) with hydroxybenzotriazole (B1436442) (HOBt), or other similar activating agents.
The reaction is generally carried out in an inert solvent like dimethylformamide (DMF) or dichloromethane (B109758) (DCM). The final step involves the deprotection of the second carboxylic acid group of the linker, if it was initially protected, to yield the final product, this compound.
Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound. Key parameters to consider include the choice of solvent, base, temperature, and reaction time for each step.
For the initial cyclization reaction to form the lenalidomide nitro precursor, various bases and solvents have been explored. researchgate.net For instance, using potassium carbonate in N-methyl-2-pyrrolidone (NMP) has been reported to give high yields. researchgate.net The subsequent reduction of the nitro group is often optimized by careful selection of the catalyst and reaction conditions to ensure complete conversion without affecting other functional groups. researchgate.netresearchgate.net In the final coupling step, the choice of coupling reagent and the stoichiometry of the reactants are critical for achieving high yields and minimizing side reactions.
| Reaction Step | Reactants | Reagents & Conditions | Typical Yield |
| Bromination | Methyl 2-methyl-3-nitrobenzoate | N-bromosuccinimide (NBS), AIBN, CCl4 or methyl acetate | 49-98% researchgate.net |
| Cyclization | Methyl 2-(bromomethyl)-3-nitrobenzoate, 3-aminopiperidine-2,6-dione HCl | Et3N in DMF or K2CO3 in NMP, 50-55°C | 57-89% researchgate.net |
| Nitro Reduction | (3RS)-3-(7-nitro-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione | Pd/C, H2 or Fe/NH4Cl | Variable, can be high yielding researchgate.net |
| Amide Coupling | 5-amino-lenalidomide, Mono-protected glutaric acid | EDC, HOBt, DMF | Not specifically reported, but generally high for peptide couplings |
Chemo- and Regioselectivity Considerations in the Synthesis of this compound
Chemo- and regioselectivity are important considerations throughout the synthesis. During the bromination of methyl 2-methyl-3-nitrobenzoate, the use of a radical initiator like azobisisobutyronitrile (AIBN) ensures selective bromination at the benzylic position. researchgate.net
In the final amide coupling step, the regioselectivity is directed by the presence of the single free amino group at the 5-position of the Lenalidomide core, ensuring the linker is attached at the desired location. The chemoselectivity of the coupling reaction is controlled by using specific activating agents for the carboxylic acid, which prevents unwanted side reactions with other functional groups present in the molecule. The use of protecting groups for one of the carboxylic acids of the C3-linker is a key strategy to ensure that only one end reacts with the Lenalidomide core.
Green Chemistry Principles in Scalable Synthesis of this compound
Applying green chemistry principles to the synthesis of this compound can enhance its sustainability, especially for large-scale production. youtube.com Key areas for improvement include the choice of solvents and reagents.
One significant green improvement in the synthesis of the Lenalidomide core is the replacement of chlorinated solvents like carbon tetrachloride in the bromination step with less hazardous alternatives like methyl acetate. researchgate.net For the reduction of the nitro group, using iron powder with ammonium (B1175870) chloride in place of palladium catalysts can reduce reliance on precious metals and associated costs. researchgate.net
Stereochemical Control and Diastereomeric/Enantiomeric Resolution during Synthesis
The inherent chirality of lenalidomide, stemming from the stereocenter at the 3-position of the piperidine-2,6-dione ring, necessitates stringent stereochemical control during the synthesis of its derivatives to prevent racemization and to isolate the desired enantiomer. Recent advancements in synthetic chemistry have led to methodologies that can produce specific enantiomers with high purity.
A recently disclosed synthetic method for an (S)-lenalidomide-5-derivative highlights a key strategy for maintaining stereochemical integrity throughout the reaction sequence. This process is designed to minimize racemization and yield the target compound with high enantiomeric excess. wipo.int The synthesis involves a multi-step pathway that carefully introduces and manipulates functional groups while preserving the chiral center.
The key steps in this stereocontrolled synthesis are outlined below:
Deprotection: The synthesis begins with the removal of a tert-butoxycarbonyl (Boc) protecting group from a starting compound under acidic conditions. This step is crucial for enabling subsequent reactions at the newly exposed functional group.
Introduction of a New Protecting Group: A benzyloxycarbonyl (Cbz) protecting group is then introduced in the presence of an organic amine. This serves to protect the functional group during the next phase of the synthesis.
Reductive Amination: The resulting compound undergoes a reductive amination reaction with L-glutamine tert-butyl ester. This step is critical for forming the core structure of the lenalidomide backbone.
Ring-Closure Reaction: A ring-closure reaction is then carried out under acidic conditions to form the piperidine-2,6-dione ring system characteristic of lenalidomide.
Hydrogenation and Deprotection: The compound is then subjected to hydrogenation to remove the Cbz protecting group, which is achieved using hydrogen gas and a hydrogenation catalyst under acidic conditions.
Final Reductive Amination: The final step involves another reductive amination reaction to attach the desired side chain, leading to the final (S)-lenalidomide-5-derivative.
This synthetic route is notable for its ability to produce the desired (S)-enantiomer with high yield and minimal racemization, making it an environmentally friendly and safe process. wipo.int
Table 1: Key Reactions and Reagents for Stereocontrolled Synthesis of an (S)-Lenalidomide-5-derivative
| Step | Reaction Type | Key Reagents and Conditions | Purpose | Stereochemical Consideration |
| 1 | Deprotection | Acidic condition | Removal of tert-butoxycarbonyl (Boc) protecting group. | Maintaining the integrity of the chiral center during deprotection. |
| 2 | Protection | Benzyloxycarbonyl protecting group, organic amine | Protection of the newly exposed functional group. | Ensuring the protecting group does not interfere with the chiral center. |
| 3 | Reductive Amination | L-glutamine tert-butyl ester | Formation of the lenalidomide backbone. | The use of a chiral starting material (L-glutamine) can influence the stereochemical outcome. |
| 4 | Ring-Closure | Acidic condition | Formation of the piperidine-2,6-dione ring. | The reaction conditions are optimized to prevent racemization of the chiral center. |
| 5 | Hydrogenation and Deprotection | Hydrogen, hydrogenation catalyst, acidic condition | Removal of the benzyloxycarbonyl (Cbz) protecting group. | The catalytic hydrogenation should be selective and not affect the chiral center. |
| 6 | Reductive Amination | Compound 7 (specific side chain precursor) | Attachment of the final side chain to the 5-position. | The reaction conditions are chosen to avoid epimerization at the chiral center. |
The data in this table is based on the synthetic method for an (S)-lenalidomide-5-derivative as described in patent WO/2025/118133. wipo.int
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
High-resolution mass spectrometry would be the primary technique to confirm the elemental composition of this compound. By measuring the exact mass of the molecular ion with high precision, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. For this compound, the expected exact mass would be calculated based on its molecular formula, C18H19N3O6. The experimentally determined mass from an HRMS analysis would then be compared to this theoretical value. A match within a few parts per million (ppm) would provide strong evidence for the proposed molecular formula.
Table 1: Theoretical HRMS Data for this compound
| Molecular Formula | C18H19N3O6 |
| Adduct | Calculated Mass (m/z) |
| [M+H]+ | 374.1292 |
| [M+Na]+ | 396.1111 |
| [M-H]- | 372.1147 |
Note: This table represents theoretical values. Actual experimental data is not available.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment of this compound
NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. A full suite of one-dimensional and two-dimensional NMR experiments would be required to assign all proton (¹H) and carbon (¹³C) signals and to establish the connectivity and spatial relationships between atoms.
One-Dimensional NMR (¹H, ¹³C) Analysis
A ¹H NMR spectrum would reveal the number of different types of protons, their chemical environment, their integration (relative numbers), and their coupling patterns (which protons are adjacent). The spectrum of this compound would be expected to show signals corresponding to the aromatic protons of the isoindolinone ring, the protons of the piperidine-2,6-dione ring, and the protons of the C3-acid linker.
A ¹³C NMR spectrum would show the number of unique carbon atoms in the molecule. The chemical shifts of these signals would indicate the type of carbon (e.g., carbonyl, aromatic, aliphatic). For this compound, distinct signals for the carbonyl carbons of the isoindolinone, piperidine-2,6-dione, the linker, and the terminal carboxylic acid would be expected.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound No experimental data is available. This table cannot be generated.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound No experimental data is available. This table cannot be generated.
Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional NMR experiments are crucial for assembling the molecular puzzle.
COSY (Correlation Spectroscopy) would establish proton-proton couplings, revealing which protons are adjacent to each other within the same spin system.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation) is key for establishing longer-range connectivity (2-3 bonds) between protons and carbons. This would be essential to confirm the attachment of the -CO-C3-acid linker to the 5-position of the isoindolinone ring.
NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about which atoms are close to each other in space, helping to determine the molecule's conformation and relative stereochemistry.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the various functional groups.
Table 4: Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H stretch (Carboxylic Acid) | 3300-2500 (broad) |
| N-H stretch (Amine/Amide) | 3500-3300 |
| C=O stretch (Carboxylic Acid) | 1725-1700 |
| C=O stretch (Amide/Imide) | 1700-1630 |
| C=C stretch (Aromatic) | 1600-1450 |
Note: This table represents expected regions for these functional groups. Actual experimental data is not available.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly the conjugated systems that act as chromophores. The spectrum of this compound would be expected to be similar to that of Lenalidomide, dominated by the absorption of the substituted isoindolinone ring system. The λmax (wavelength of maximum absorbance) would be recorded. A study on Lenalidomide itself reported a λmax at 250 nm.
Table 5: Expected UV-Vis Absorption Data for this compound
| Solvent | λmax (nm) |
| Methanol (B129727) or Ethanol | ~250 |
Note: This is an estimation based on the parent compound, Lenalidomide. Actual experimental data is not available.
X-ray Crystallography for Absolute Stereochemistry and Conformation of this compound
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound could be grown, this technique would provide precise bond lengths, bond angles, and torsional angles. Crucially, it would unambiguously determine the absolute stereochemistry at the chiral center in the piperidine-2,6-dione ring (if a single enantiomer is isolated) and reveal the molecule's preferred conformation in the crystal lattice. To date, no crystallographic data for this compound has been deposited in the Cambridge Crystallographic Data Centre (CCDC) or reported in the literature.
Chiral Chromatography (HPLC/GC) for Enantiomeric Purity Assessment
The enantiomeric purity of "this compound" is a critical quality attribute, as the biological activity and safety profile of chiral molecules can be enantiomer-dependent. While specific methods for this derivative are not detailed in the literature, the established chiral separation techniques for Lenalidomide provide a strong foundation for method development. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is the predominant technique for the enantiomeric resolution of Lenalidomide and its analogues. nih.govnih.govresearchgate.net
For "this compound," a similar approach would be anticipated. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have demonstrated excellent enantioselectivity for Lenalidomide. nih.govnih.gov Columns like Chiralcel® OJ-H or Lux® Cellulose-2 have been successfully used for the baseline separation of Lenalidomide enantiomers. nih.govnih.gov The mobile phase composition is a crucial parameter, with polar organic solvents like methanol or ethanol, often with acidic or basic additives, being effective. nih.gov
Given the structural similarity, a method for "this compound" would likely involve a systematic screening of various polysaccharide-based CSPs and mobile phase modifiers to achieve optimal separation. The detection is typically carried out using a UV detector at a wavelength where the compound exhibits significant absorbance, such as around 220 nm. researchgate.net Gas Chromatography (GC) is less commonly employed for compounds of this nature due to their relatively low volatility and thermal lability.
Illustrative Chiral HPLC Method Parameters for Enantiomeric Purity Assessment of Lenalidomide Analogues:
| Parameter | Example Condition 1 | Example Condition 2 |
| Chromatographic System | Chiral HPLC | Chiral HPLC |
| Column | Lux® 5U Cellulose-2 (250 x 4.6 mm i.d.) nih.gov | Chiralcel® OJ column nih.gov |
| Mobile Phase | Methanol : Glacial Acetic Acid : Triethylamine (100:0.01:0.01, v/v/v) nih.gov | Pure Ethanol nih.gov |
| Flow Rate | 1.2 mL/min nih.gov | 0.6 mL/min nih.gov |
| Column Temperature | Ambient | 40°C nih.gov |
| Detection Wavelength | 220 nm nih.gov | Not Specified |
| Internal Standard | Ornidazole nih.gov | Not Applicable |
Purity Profiling and Impurity Identification using Advanced Chromatographic Techniques
The purity of "this compound" and the identification of any related substances are paramount for ensuring its quality and safety. Advanced chromatographic techniques, particularly Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Ultra-Performance Liquid Chromatography (UPLC), are the methods of choice for this purpose. These techniques are widely used for the purity profiling of Lenalidomide and for the separation and quantification of its process-related impurities and degradation products. semanticscholar.orgresearchgate.net
A typical RP-HPLC method for a Lenalidomide derivative would utilize a C18 column with a gradient elution program. researchgate.net The mobile phase usually consists of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. semanticscholar.orgresearchgate.net This allows for the effective separation of the main compound from impurities with different polarities.
For the identification of unknown impurities, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable. LC-MS provides retention time data from the chromatography and mass-to-charge ratio (m/z) data from the mass spectrometer, which is crucial for determining the molecular weight of the impurities. Further fragmentation analysis (MS/MS) can elucidate the structure of these impurities.
Common impurities found in Lenalidomide preparations include starting materials, intermediates from the synthesis, and degradation products. For "this compound," potential impurities could include the unreacted starting materials (Lenalidomide and the C3-acid linker), by-products from the coupling reaction, and degradation products formed during storage or manufacturing.
Illustrative RP-HPLC Method Parameters for Purity Profiling of Lenalidomide Analogues:
| Parameter | Example Condition |
| Chromatographic System | RP-HPLC |
| Column | Inertsil ODS-3V (150 x 4.6 mm, 3µm) semanticscholar.org |
| Mobile Phase A | pH 3.0 Phosphate Buffer semanticscholar.org |
| Mobile Phase B | Acetonitrile: Water (90:10 v/v) semanticscholar.org |
| Elution Mode | Gradient semanticscholar.org |
| Flow Rate | 1.0 mL/min semanticscholar.org |
| Column Temperature | 40°C semanticscholar.org |
| Detection Wavelength | 210 nm semanticscholar.org |
Elucidation of Molecular Target Interactions and Binding Affinity
Lenalidomide's primary molecular target is the protein Cereblon (CRBN). nih.govnih.gov CRBN functions as a substrate receptor within the Cullin-RING E3 ubiquitin ligase complex, CRL4^CRBN^. nih.govnih.gov The binding of lenalidomide to CRBN is a critical initiating event for its downstream biological effects. nih.gov
The interaction between lenalidomide and the CRBN-DDB1 complex has been quantified using various biophysical techniques. Fluorescence-based thermal shift assays have demonstrated a dose-dependent interaction, revealing the stability of the protein-ligand complex. In these assays, lenalidomide exhibited an IC50 value of approximately 3 μM for binding to the recombinant human CRBN–DDB1 complex. nih.govresearchgate.net
Competitive binding studies using thalidomide (B1683933) analog-coupled affinity beads in U266 myeloma cell extracts further confirmed this interaction. Lenalidomide was found to competitively inhibit the binding of endogenous CRBN to these beads with an IC50 value of around 2 μM. nih.govresearchgate.net Isothermal titration calorimetry (ITC) has also been employed to directly measure the binding affinity and thermodynamics of this interaction, providing detailed insights into the forces driving complex formation. researchgate.net Surface Plasmon Resonance (SPR) is another powerful technique used to characterize the binding kinetics and affinity of small molecules to proteins like CRBN, making it invaluable for optimizing ligands. nih.gov
Binding Affinity of Lenalidomide to Cereblon (CRBN)
| Technique | System | Parameter | Value | Reference |
|---|---|---|---|---|
| Fluorescence-based Thermal Shift Assay | Recombinant human CRBN–DDB1 complex | IC50 | ~3 μM | nih.govresearchgate.net |
| Competitive Affinity Binding | U266 myeloma cell extracts | IC50 | ~2 μM | nih.govresearchgate.net |
| MicroScale Thermophoresis (MST) | Human CRBN Thalidomide Binding Domain | Ki | 16300 nM | guidetopharmacology.org |
| Displacement Assay | CRBN binding pocket | IC50 | 1500 nM | guidetopharmacology.org |
The three-dimensional structure of lenalidomide in complex with the CRBN-DDB1 has been resolved through X-ray crystallography. nih.gov These structural studies reveal that lenalidomide binds within a specific pocket on the CRBN protein. nih.govresearchgate.net The binding is primarily mediated by the glutarimide (B196013) ring of the lenalidomide molecule, which inserts into the binding site. nih.govresearchgate.net The phthaloyl ring portion of the molecule remains more solvent-exposed. nih.gov This structural arrangement is crucial for the subsequent recruitment of substrate proteins. The use of X-ray crystallography to determine the structures of ligands complexed with their macromolecular targets is a common and essential practice in structure-aided drug design. nih.gov
Impact on Ubiquitin-Proteasome System (UPS) Components (In Vitro Models)
Lenalidomide functions as a molecular glue, modulating the activity of the CRL4^CRBN^ E3 ubiquitin ligase complex. nih.govnih.gov This modulation leads to the targeted degradation of specific proteins via the ubiquitin-proteasome system. nih.govnih.govsemanticscholar.org
By binding to CRBN, lenalidomide alters the substrate specificity of the CRL4^CRBN^ E3 ligase. nih.govnih.gov This novel mechanism of action does not inhibit the ligase but rather repurposes it to recognize and target new proteins, known as neosubstrates, for ubiquitination. nih.govresearchgate.net In vitro ubiquitination assays have demonstrated that lenalidomide promotes the CRBN-mediated ubiquitination of its target substrates. beyondspringpharma.comecancer.org The activity of cullin-RING ubiquitin ligases is dependent on NEDDylation, and the use of NEDD8-activating enzyme inhibitors can block the lenalidomide-induced degradation of its targets, confirming the involvement of a cullin-based E3 ligase. beyondspringpharma.comscispace.com
In vitro studies using various cell models have identified several key neosubstrates that are targeted for degradation in the presence of lenalidomide.
IKZF1 (Ikaros) and IKZF3 (Aiolos) : In multiple myeloma cells, lenalidomide induces the recruitment of the lymphoid transcription factors IKZF1 and IKZF3 to the CRL4^CRBN^ complex. nih.govnih.govbeyondspringpharma.comnih.gov This leads to their ubiquitination and subsequent degradation by the proteasome. beyondspringpharma.comecancer.orgscispace.com The degradation of these factors is a key mechanism behind the anti-myeloma activity of lenalidomide. researchgate.netbeyondspringpharma.com
Casein Kinase 1α (CK1α) : In myelodysplastic syndrome (MDS) with a 5q deletion, lenalidomide promotes the degradation of CK1α. nih.govnih.gov CK1α is encoded by a gene within the commonly deleted region in this syndrome, and its haploinsufficiency makes these cells particularly sensitive to further reduction of the protein by lenalidomide. nih.gov Lenalidomide induces the ubiquitination of CK1α by the CRL4^CRBN^ E3 ligase, leading to its degradation. nih.gov
GSPT1 : While not as extensively characterized in the context of lenalidomide itself, the broader class of immunomodulatory drugs (IMiDs) that includes lenalidomide has been shown to target GSPT1 for degradation, highlighting the potential for a wider range of neosubstrates.
The degradation of these substrates can be recapitulated in vitro, confirming the direct role of lenalidomide in mediating the interaction between CRBN and its neosubstrates. nih.gov
Lenalidomide-Induced Neosubstrate Degradation
| Neosubstrate | Associated Disease Context | Mechanism | Reference |
|---|---|---|---|
| IKZF1 (Ikaros) | Multiple Myeloma | Recruitment to CRL4^CRBN^, ubiquitination, and proteasomal degradation | nih.govnih.govbeyondspringpharma.com |
| IKZF3 (Aiolos) | Multiple Myeloma | Recruitment to CRL4^CRBN^, ubiquitination, and proteasomal degradation | nih.govnih.govbeyondspringpharma.com |
| CK1α (Casein Kinase 1α) | Myelodysplastic Syndrome (del(5q)) | Recruitment to CRL4^CRBN^, ubiquitination, and proteasomal degradation | nih.govnih.gov |
Structure-Activity Relationship (SAR) Studies for the 5'-CO-C3-acid Moiety of this compound
While specific structure-activity relationship (SAR) data for the "5'-CO-C3-acid" moiety of a lenalidomide derivative is not extensively available in the reviewed literature, general SAR principles for lenalidomide and its analogs have been established. Lenalidomide was developed from the thalidomide structure by adding an amino group at the 4-position of the phthaloyl ring and removing a carbonyl group. researchgate.netnih.gov
The glutarimide ring is essential for binding to Cereblon. nih.govresearchgate.net The phthaloyl ring, on the other hand, is more solvent-exposed and amenable to modification. nih.gov Modifications to this ring can significantly alter the substrate specificity of the CRL4^CRBN^ complex. For instance, minor changes to the phthaloyl ring of thalidomide and related analogs can modulate the spectrum of proteins targeted for degradation. nih.gov It has been shown that modifications at the 6-position of the lenalidomide phthaloyl ring are critical for controlling neosubstrate selectivity. researchgate.net Therefore, it can be inferred that the introduction of a "5'-CO-C3-acid" moiety would likely influence the binding affinity for CRBN and, more significantly, alter the surface presented for neosubstrate recruitment, potentially leading to a different profile of protein degradation.
Based on a comprehensive review of available scientific literature, there is no specific research data published on the molecular and cellular mechanistic investigations of the compound "this compound." This compound is understood to be a derivative of Lenalidomide, functionalized with a C3 carboxylic acid linker at the 5-position of the isoindolinone ring. Such molecules are typically synthesized as chemical intermediates or building blocks, primarily for the development of Proteolysis Targeting Chimeras (PROTACs).
The terminal carboxylic acid group serves as a chemical handle for conjugation to a ligand targeting a specific protein of interest. Therefore, dedicated in vitro studies as outlined in the query (e.g., mechanistic profiles, target engagement, effects on cellular pathways, cellular uptake, and off-target binding) for this specific acid-containing intermediate have not been publicly documented.
The biological and mechanistic activity of such a conjugate would be almost entirely dictated by the parent molecule, Lenalidomide, which functions as the E3 ligase-binding component. The primary role of the acid moiety is for chemical linkage, not for direct biological activity in terms of target engagement or substrate selectivity.
Consequently, it is not possible to provide scientifically accurate, data-driven content for the requested sections and subsections based on existing research. The information below provides a general overview of the parent compound, Lenalidomide, to offer context.
Computational Chemistry and in Silico Modeling of Lenalidomide 5 Co C3 Acid
Molecular Docking Simulations for Target Prediction and Binding Mode Analysis
Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For Lenalidomide-5'-CO-C3-acid, the primary target of its "warhead" portion is the Cereblon (CRBN) protein, a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex. scielo.org.zaresearchgate.net Docking simulations are crucial for verifying that the addition of the -CO-C3-acid linker does not sterically hinder the essential binding interactions of the glutarimide (B196013) moiety within the CRBN binding pocket.
Research on the parent compound, lenalidomide (B1683929), provides a foundational understanding of this interaction. Docking studies consistently place the glutarimide ring of lenalidomide within a shallow, hydrophobic pocket on the CRBN surface. researchgate.net The binding is stabilized by a network of hydrogen bonds and hydrophobic interactions. Computational analyses of lenalidomide enantiomers have shown high affinity for CRBN (also referred to as Pg-Protein in some studies), with calculated binding energies indicating a stable complex. nih.govresearchgate.net For instance, studies have reported binding energies for (+)-Lenalidomide to be approximately -7.2 kcal/mol. researchgate.net
Key interactions typically involve hydrogen bonds with critical amino acid residues in CRBN. researchgate.net The binding mode analysis reveals that specific residues are fundamental for anchoring the ligand. nih.govresearchgate.net It is computationally predicted that the this compound molecule would orient its glutarimide head into the binding pocket in a manner analogous to lenalidomide, while the C3-acid linker extends out towards the solvent, available for conjugation to a ligand for a target protein.
Table 1: Representative Molecular Docking Data for Lenalidomide with CRBN
| Ligand | Binding Energy (kcal/mol) | Key Interacting Residues (Predicted) | Hydrogen Bond Distance (Å) |
| (+)-Lenalidomide | -7.2 | PHE336, PHE983 | 2.0 |
| (-)-Lenalidomide | -6.7 | PHE336 | 2.1 |
This table is generated from data found in studies on the parent compound, lenalidomide, to illustrate the expected binding parameters. nih.govresearchgate.net
Molecular Dynamics (MD) Simulations for Ligand-Target Complex Stability
Following docking, molecular dynamics (MD) simulations are employed to assess the dynamic stability of the predicted ligand-protein complex over time. An MD simulation calculates the motion of every atom in the system, providing a view of the conformational changes and interaction stability. For the this compound-CRBN complex, MD simulations would be essential to ensure that the predicted binding pose is maintained and that the linker remains flexible and accessible.
Studies on the lenalidomide-CRBN complex have used MD simulations to confirm its stability. scielo.org.zaresearchgate.net Key metrics are analyzed to evaluate the system's behavior:
Root Mean Square Deviation (RMSD): This measures the average deviation of the protein and ligand backbone atoms from their initial docked positions. A low and stable RMSD value over the simulation time (e.g., below 0.3 nm) suggests the complex is in equilibrium and remains stable. scielo.org.zanih.gov
Radius of Gyration (Rg): Rg indicates the compactness of the protein-ligand complex. A consistent Rg value suggests the complex maintains a stable, well-defined structure. For the lenalidomide-CRBN complex, an average Rg of approximately 2.31 nm has been observed, indicating a compact and stable system. scielo.org.zaresearchgate.net
Hydrogen Bond Analysis: The persistence of hydrogen bonds throughout the simulation is a strong indicator of a stable interaction. In the lenalidomide-CRBN complex, between two to three stable hydrogen bonds are typically observed, which are crucial for anchoring the drug. scielo.org.zaresearchgate.net
Biomolecular simulations have also revealed that lenalidomide stabilizes the ternary complex of CRBN and neosubstrates (like CK1α) by providing hydrophobic shielding to intermolecular hydrogen bonds, which hinders water accessibility and strengthens the interaction. ub.edu This mechanism is fundamental to its function and would be a key aspect to verify for any new derivative via MD simulations.
Table 2: Key Stability Metrics from MD Simulations of the Lenalidomide-CRBN Complex
| Metric | Typical Value | Implication |
| Ligand RMSD | ~0.35 nm | The ligand remains stably bound in the active site. scielo.org.za |
| Complex Rg | ~2.31 nm | The overall protein-ligand complex is compact and stable. scielo.org.zaresearchgate.net |
| H-Bonds | 2-3 | Persistent hydrogen bonds confirm a strong and stable interaction. scielo.org.zaresearchgate.net |
This table summarizes findings from MD simulations on the parent compound, lenalidomide, to represent the expected stability of the derivative's complex. scielo.org.zaresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Further Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.net For this compound, QSAR could be invaluable for designing further derivatives, for example, by modifying the length or chemical nature of the linker to optimize properties for PROTAC development.
A QSAR study would involve these steps:
Data Set Generation: A series of derivatives would be designed in silico, varying the linker (e.g., C2, C4, C5 linkers; introduction of ether or amide bonds).
Descriptor Calculation: For each molecule, a large number of molecular descriptors would be calculated. These numerical values represent different aspects of the molecule's structure, such as its electronic properties (e.g., polarity), steric properties (e.g., molecular volume, surface area), and topological properties (e.g., connectivity indices). researchgate.net
Model Building: Using statistical methods like Multiple Linear Regression (MLR), a mathematical model is created that correlates a subset of the calculated descriptors with a measure of activity (e.g., predicted CRBN binding affinity, or predicted degradation efficiency). researchgate.netresearchgate.net
Model Validation: The predictive power of the QSAR model is rigorously tested using internal (e.g., leave-one-out cross-validation) and external validation sets to ensure it is robust and not due to chance correlation. researchgate.net
The resulting QSAR model can then be used to predict the activity of new, unsynthesized derivatives, allowing researchers to prioritize the most promising candidates for synthesis and experimental testing, thereby saving time and resources.
Prediction of Conformational Preferences and Energetic Landscapes for this compound
The biological activity of a flexible molecule like this compound is highly dependent on its three-dimensional shape or conformation. The -CO-C3-acid linker introduces additional rotational bonds, increasing the molecule's conformational flexibility. Computational methods are used to explore the potential conformations and their relative energies.
This analysis typically involves a conformational search, where the molecule's rotational bonds are systematically or randomly rotated to generate thousands of possible 3D structures. The energy of each conformation is then calculated using molecular mechanics force fields. The results are plotted on an energetic landscape, which shows the low-energy (more stable and thus more populated) conformations.
Understanding the conformational preferences is critical for two reasons:
Receptor Binding: The molecule must adopt a specific conformation to fit into the CRBN binding pocket. The energetic cost of adopting this "bioactive" conformation should be low.
Linker Accessibility: For its role as a PROTAC building block, the linker must adopt conformations that allow it to effectively span the distance to a target protein's ligand without unfavorable steric clashes.
MD simulations also contribute to this understanding by showing which conformations are sampled by the molecule in a simulated physiological environment and when bound to its target. scielo.org.za
In Silico Prediction of Potential Metabolic Pathways and Products (Excluding In Vivo Data)
In silico metabolic prediction tools are used in early-stage drug discovery to forecast how a molecule might be chemically altered by metabolic enzymes in the body. This is done without conducting animal or human studies. For this compound, these tools can identify potential "hot spots" for metabolism on the molecule.
The general approach involves:
Metabolic Site Identification: Software programs use databases of known metabolic reactions and models of enzyme active sites (like Cytochrome P450 enzymes) to predict which atoms in the molecule are most likely to be modified. nih.gov
Reaction Prediction: Based on the identified sites, the programs predict the likely metabolic reactions, such as hydroxylation, oxidation, or hydrolysis.
Product Generation: The structures of the potential metabolites are then generated.
For this compound, potential metabolic liabilities could include:
Hydroxylation of the isoindolinone ring.
Hydrolysis of the glutarimide ring, which would inactivate the molecule's ability to bind CRBN.
Metabolism of the C3-acid linker, for instance, through beta-oxidation if the linker were longer.
Identifying these potential pathways computationally allows for the redesign of the molecule to improve its metabolic stability before synthesis. nih.gov
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a highly detailed description of a molecule's electronic structure. These methods can be used to calculate properties that are beyond the scope of classical molecular mechanics.
For this compound, quantum calculations can elucidate:
Electron Distribution and Electrostatic Potential: This reveals the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is critical for understanding its non-covalent interactions with CRBN, such as hydrogen bonding and pi-pi stacking.
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy gap between the HOMO and LUMO can be related to the molecule's chemical stability and reactivity. researchgate.net
Reaction Mechanisms: Quantum calculations can be used to model the transition states of chemical reactions, such as the hydrolysis of the amide bonds, providing insight into the molecule's intrinsic stability.
These calculations offer a fundamental understanding of the molecule's properties that govern its biological activity and can complement the findings from docking and MD simulations. researchgate.net
Chemical Stability, Degradation Kinetics, and in Vitro Metabolite Profiling of Lenalidomide 5 Co C3 Acid
Stability Studies under Varied pH and Temperature Conditions (Chemical Degradation)
No specific studies detailing the chemical degradation of Lenalidomide-5'-CO-C3-acid under varied pH and temperature conditions are present in the available literature. For the parent compound, Lenalidomide (B1683929), studies have shown it is susceptible to degradation under stress conditions. For instance, forced degradation studies on Lenalidomide revealed that it is more stable under acidic and photolytic conditions compared to basic, oxidative, and thermal stress. rjptonline.org The glutarimide (B196013) and phthalimide (B116566) rings in thalidomide (B1683933) derivatives, including Lenalidomide, are known to be susceptible to hydrolysis, a process that is significantly influenced by pH. researchgate.net It is plausible that this compound, which contains these core structures along with a carboxylic acid linker, would also exhibit pH-dependent stability, with potential for accelerated degradation under neutral to basic conditions due to hydrolysis of the imide rings and the amide linkage of the C3-acid chain. However, without direct experimental data, this remains a projection.
Photostability Assessment of the Compound
There are no specific photostability assessments for this compound in the public domain. General guidelines for photostability testing, such as those from the International Council for Harmonisation (ICH), recommend exposing the substance to light sources under controlled conditions to determine if it is light-sensitive. asean.org For the parent compound, Lenalidomide, some studies indicate it is relatively stable under photolytic stress. rjptonline.org Given that the core chromophore of this compound is identical to that of Lenalidomide, similar photostability might be expected, but the attached linker could potentially influence its photochemical behavior.
Enzymatic Hydrolysis and Biotransformation Studies (In Vitro Liver Microsomes, Purified Enzymes)
Specific data on the enzymatic hydrolysis and biotransformation of this compound in liver microsomes or with purified enzymes is not available. Studies on the parent compound, Lenalidomide, have shown that it undergoes minimal metabolism. In vitro incubations with human liver microsomes and hepatocytes did not result in significant Phase I or Phase II metabolism. rjptonline.org This suggests that Lenalidomide is not a major substrate for cytochrome P450 (CYP) enzymes. rjptonline.org
This compound, being a derivative, might exhibit different metabolic behavior due to the presence of the carboxy-C3-acid linker. This linker introduces an amide bond and a terminal carboxylic acid, which could be potential sites for enzymatic activity, such as hydrolysis by amidases or conjugation via Phase II enzymes. However, without dedicated in vitro studies, its metabolic fate remains uncharacterized.
Identification and Characterization of In Vitro Degradation Products and Metabolites
As no studies on the degradation or metabolism of this compound have been published, there is no information available on the identity or characterization of its in vitro degradation products or metabolites.
Kinetic Analysis of Degradation Pathways of this compound
A kinetic analysis of the degradation pathways of this compound is not available in the scientific literature. Such an analysis would require monitoring the disappearance of the parent compound and the appearance of degradation products over time under various conditions, which has not been reported.
Mechanisms of Degradation and Formation of Related Impurities
The specific mechanisms of degradation and the formation of related impurities for this compound have not been documented. For related thalidomide derivatives, degradation often involves the hydrolysis of the glutarimide and phthalimide rings. researchgate.net The stability of such compounds when incorporated into PROTACs can be significantly affected by the linker attachment points and the linker composition itself. researchgate.netthebiogrid.org It is therefore reasonable to infer that the degradation of this compound would likely involve hydrolysis of its imide and amide functionalities.
Analytical Method Development for Research and Quality Control of Lenalidomide 5 Co C3 Acid
Development of High-Performance Liquid Chromatography (HPLC) Methods for Purity and Assay
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the purity and assay determination of non-volatile and thermally labile compounds like Lenalidomide-5'-CO-C3-acid. The development of a suitable HPLC method involves a systematic approach to optimize the separation of the main compound from its potential impurities.
A common strategy employs reversed-phase HPLC (RP-HPLC), which separates molecules based on their hydrophobicity. For lenalidomide (B1683929) and its related substances, C8 or C18 columns are frequently utilized as the stationary phase. chemrevlett.comresearchgate.netorientjchem.org The mobile phase typically consists of a buffered aqueous solution and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). researchgate.netrjptonline.org Gradient elution, where the composition of the mobile phase is varied during the run, is often preferred to achieve optimal separation of a wide range of impurities with different polarities. orientjchem.orgresearchgate.net
Key chromatographic parameters that are optimized during method development include:
Column: The choice of stationary phase (e.g., C8, C18) and its dimensions (length, internal diameter, and particle size) significantly impacts separation efficiency. chemrevlett.comorientjchem.org
Mobile Phase: The composition, pH of the aqueous buffer, and the organic modifier are critical for achieving desired retention times and peak shapes. chemrevlett.comresearchgate.net For instance, a phosphate (B84403) buffer at a specific pH is often used to control the ionization state of the analytes. chemrevlett.comchemrevlett.com
Flow Rate: This parameter affects the analysis time and the efficiency of the separation. researchgate.netorientjchem.org
Column Temperature: Maintaining a consistent column temperature is crucial for reproducible results. chemrevlett.comorientjchem.org
Detection Wavelength: A UV detector is commonly used, and the wavelength is selected to maximize the absorbance of this compound and its impurities, often in the range of 210-250 nm. chemrevlett.comresearchgate.netrjptonline.org
Table 1: Illustrative HPLC Method Parameters for Lenalidomide-related Compounds
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Column | C8 (250x4.6 mm, 5 µm) chemrevlett.com | X-bridge C18 (150 mm × 4.6 mm, 3.5 µm) researchgate.net |
| Mobile Phase A | Phosphate buffer (pH 3.30) chemrevlett.com | Potassium dihydrogen orthophosphate anhydrous buffer researchgate.net |
| Mobile Phase B | Methanol:Acetonitrile (1:5 v/v) chemrevlett.com | Methanol researchgate.net |
| Flow Rate | Not Specified | 0.8 mL/min researchgate.net |
| Detection | 220 nm chemrevlett.com | 210 nm researchgate.net |
| Column Temperature | 25°C chemrevlett.com | Not Specified |
Method Validation Parameters (Specificity, Linearity, Accuracy, Precision, Robustness)
Once an HPLC method is developed, it must be validated to ensure its suitability for its intended purpose. Method validation is performed according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH). researchgate.netijpar.com The key validation parameters include:
Specificity: This ensures that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or placebo components. researchgate.netorientjchem.org Specificity is often demonstrated by showing that there is no interference from these other components at the retention time of the main peak.
Linearity: This is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. rjptonline.orgijarmps.org A linear relationship is typically established by analyzing a series of standard solutions of varying concentrations and plotting the peak area against the concentration. The correlation coefficient (r²) is expected to be close to 1. iajps.com
Accuracy: This refers to the closeness of the test results obtained by the method to the true value. rjptonline.orgijarmps.org Accuracy is usually determined by performing recovery studies, where a known amount of the pure drug is added to a sample matrix and the percentage of the analyte recovered is calculated. ijpar.comijarmps.org
Precision: This expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. rjptonline.orgijarmps.org Precision is evaluated at different levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility. The results are typically expressed as the relative standard deviation (%RSD). ijarmps.org
Robustness: This is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. rjptonline.orgijpar.com Parameters that may be varied include the pH of the mobile phase, column temperature, and flow rate.
Table 2: Typical Acceptance Criteria for HPLC Method Validation
| Parameter | Acceptance Criterion |
|---|---|
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 iajps.com |
| Accuracy (% Recovery) | 98.0% to 102.0% ijarmps.org |
| Precision (% RSD) | ≤ 2.0% ijpar.com |
| Robustness | %RSD of results should be within acceptable limits after minor changes. |
Gas Chromatography (GC) Applications for Volatile Impurities
While HPLC is ideal for non-volatile compounds, Gas Chromatography (GC) is the preferred method for the analysis of volatile organic compounds. chemrevlett.com These can be present as residual solvents from the synthesis process or as volatile degradation products. For pharmaceutical substances, controlling residual solvents is a critical quality attribute.
In the context of this compound, GC would be employed to identify and quantify any volatile impurities. A headspace sampler is often coupled with a GC system (HS-GC) for the analysis of residual solvents. researchgate.net This technique involves heating the sample in a sealed vial to allow the volatile components to partition into the headspace gas, which is then injected into the GC.
Method development for GC analysis of volatile impurities would involve optimizing:
Column: A capillary column with a suitable stationary phase (e.g., a polyethylene (B3416737) glycol or a dimethylpolysiloxane-based phase) is chosen based on the polarity of the target analytes.
Injector and Detector Temperatures: These are set to ensure efficient volatilization of the analytes and to prevent condensation in the detector.
Oven Temperature Program: A temperature gradient is often used to separate compounds with a wide range of boiling points.
Carrier Gas Flow Rate: The flow rate of the carrier gas (e.g., helium or nitrogen) is optimized for the best separation efficiency.
Detector: A Flame Ionization Detector (FID) is commonly used for its high sensitivity to organic compounds. For more specific and sensitive detection, a Mass Spectrometer (MS) can be used. researchgate.net
Capillary Electrophoresis (CE) for Charge-Based Separations
Capillary Electrophoresis (CE) is a high-resolution separation technique that separates analytes based on their charge-to-size ratio in an electric field. nih.gov It offers a different separation mechanism compared to HPLC and can be a powerful complementary technique for purity analysis, especially for charged molecules like this compound.
The most common mode of CE is Capillary Zone Electrophoresis (CZE), where the separation occurs in a buffer-filled capillary. nih.govnih.gov Key parameters to optimize in a CZE method include:
Background Electrolyte (BGE): The composition, pH, and concentration of the BGE are crucial for achieving separation. chalcogen.ro The pH of the BGE will determine the charge of the analyte and the electroosmotic flow (EOF).
Applied Voltage: A higher voltage generally leads to faster separations but can also generate Joule heating, which may affect the separation efficiency. chalcogen.ro
Capillary: The length, internal diameter, and any surface modifications of the capillary influence the separation. chalcogen.ro
Injection Mode: Samples can be introduced into the capillary by either hydrodynamic or electrokinetic injection. chalcogen.ro
Temperature: Controlling the capillary temperature is important for reproducibility. chalcogen.ro
A study on lenalidomide utilized a phosphate buffer solution (pH 7.1) with methanol as an organic modifier. chalcogen.ro The separation was achieved in a deactivated fused silica (B1680970) capillary with detection at 210 nm. chalcogen.ro This demonstrates the potential of CE for the analysis of lenalidomide and its derivatives.
Spectrophotometric Assays for Concentration Determination
UV-Visible spectrophotometry is a simple, cost-effective, and rapid technique for determining the concentration of a substance in a solution, provided the substance has a chromophore that absorbs light in the UV-Visible region. iajps.comsphinxsai.com this compound, containing aromatic rings, is expected to have a distinct UV absorbance profile.
For a spectrophotometric assay, a solution of the compound is prepared in a suitable solvent, and its absorbance is measured at the wavelength of maximum absorbance (λmax). iajps.comresearchgate.net The concentration is then determined using the Beer-Lambert law, which states that the absorbance is directly proportional to the concentration of the analyte and the path length of the light through the solution.
Method development involves:
Selection of Solvent: The solvent should dissolve the sample and be transparent in the wavelength range of interest. iajps.com
Determination of λmax: The absorption spectrum is recorded to identify the wavelength of maximum absorbance, which provides the highest sensitivity. iajps.com
Construction of a Calibration Curve: A series of standard solutions of known concentrations are prepared, and their absorbances are measured to create a calibration curve. iajps.com This curve is then used to determine the concentration of unknown samples.
For lenalidomide, spectrophotometric methods have been developed using various solvents and detecting at wavelengths around 246-250 nm. iajps.comresearchgate.net Some methods also utilize derivatization reactions to form colored products that can be measured in the visible region, enhancing specificity and sensitivity. sphinxsai.comresearchgate.net
Application of LC-MS/MS for Trace Analysis and Impurity Profiling
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful hyphenated techniques that combine the separation capabilities of HPLC with the highly sensitive and selective detection of mass spectrometry. ijprajournal.comresolvemass.ca This makes it an indispensable tool for trace analysis and the comprehensive profiling of impurities. ijprajournal.com
For this compound, LC-MS/MS would be crucial for:
Identification of Unknown Impurities: The mass spectrometer provides molecular weight information and fragmentation patterns of eluted peaks, which can be used to elucidate the structures of unknown impurities. ijprajournal.com
Trace Level Quantification: LC-MS/MS offers exceptional sensitivity, allowing for the detection and quantification of impurities at very low levels (ng/mL or even pg/mL). researchgate.netnih.gov This is particularly important for genotoxic impurities, which have very low permissible limits.
Confirmation of Identity: The technique can be used to confirm the identity of the main compound and its known impurities by comparing their mass spectra with reference standards.
An LC-MS/MS method for lenalidomide has been developed using a reversed-phase column and a mobile phase of formic acid in methanol. researchgate.netnih.gov Detection was performed using a triple quadrupole mass spectrometer with electrospray ionization (ESI) in the positive ion mode. researchgate.netnih.gov Such a method provides the high sensitivity and specificity required for detailed impurity profiling and pharmacokinetic studies. nih.govnih.gov
Future Research Directions and Theoretical Applications of Lenalidomide 5 Co C3 Acid
Design and Synthesis of Further Chemically Modified Analogues of Lenalidomide-5'-CO-C3-acid
The chemical structure of this compound is inherently suited for the generation of a diverse library of new analogues. The terminal carboxylic acid serves as a prime reaction site for a variety of chemical transformations.
Key Synthetic Strategies:
Acylation and Alkylation: The 4-amino group of the lenalidomide (B1683929) core can be acylated, alkylated, or sulfonylated to introduce new functionalities. nih.gov This, combined with modifications at the carboxylic acid linker, allows for the creation of bifunctional molecules.
Amide Bond Formation: The carboxylic acid moiety is readily converted into amides by coupling with a wide range of amines. This strategy can be used to attach various chemical entities, including but not limited to, other small molecules, peptides, or reporter tags.
Esterification: The formation of esters by reacting the carboxylic acid with different alcohols can modulate the compound's physicochemical properties, such as lipophilicity and cell permeability.
Linker Modification: The C3 alkyl chain itself can be varied in length, rigidity, and chemical composition. Alternative synthetic routes could incorporate different linker technologies to precisely control the distance and spatial orientation between the lenalidomide core and any conjugated molecule. researchgate.net
The synthesis of these new analogues would likely follow established methodologies for lenalidomide derivatives, which often involve the condensation of a modified isoindolinone precursor with the 3-aminopiperidine-2,6-dione (B110489) ring. researchgate.netmdpi.comgoogle.com The generation of such a library of compounds is the first step toward exploring new structure-activity relationships.
Exploration of Novel Mechanisms beyond Cereblon Binding in In Vitro Systems
While lenalidomide's primary mechanism of action involves binding to the Cereblon (CRBN) E3 ubiquitin ligase, leading to the degradation of specific protein targets, its broader biological effects suggest the possibility of other mechanisms. nih.govnih.govresearchgate.net Lenalidomide and its analogues possess anti-angiogenic and immunomodulatory properties that may not be solely dependent on CRBN-mediated protein degradation. mdpi.comchemicalbook.comnih.gov
The unique structure of this compound could be instrumental in dissecting these alternative pathways. For instance, the extended linker and terminal charge may influence interactions with cell surface receptors or other intracellular proteins. A key research direction would be to investigate whether this analogue exhibits altered activity profiles in CRBN-knockout cell lines.
Furthermore, advanced chemical proteomics strategies could be employed. Inspired by the development of "photo-lenalidomide," a probe designed to identify cellular targets via photo-affinity labeling, a similar probe could be synthesized from this compound. biorxiv.org By attaching a photoreactive group and a reporter tag to the carboxylic acid linker, researchers could perform unbiased screens to identify novel binding partners and substrates, potentially revealing cellular machinery that interacts with the lenalidomide scaffold independently of its classic CRBN-binding mode.
Potential as a Chemical Probe for Elucidating Cellular Pathways
The defining feature of this compound is its potential as a versatile chemical probe. tenovapharma.com The carboxylic acid linker acts as a point of attachment for various functional tags without significantly altering the core lenalidomide structure responsible for CRBN binding.
Potential Applications as a Probe:
Fluorescent Labeling: Conjugation of a fluorescent dye to the carboxylic acid would allow for the visualization of the molecule's subcellular localization and trafficking using advanced microscopy techniques. This could help answer questions about its uptake, distribution, and accumulation in different cellular compartments.
Biotinylation for Pulldown Assays: Attaching a biotin (B1667282) tag would enable affinity purification experiments. After treating cells with the biotinylated probe, researchers could use streptavidin beads to pull down the probe along with its binding partners (such as CRBN and its associated proteins). This is a powerful method for confirming known interactions and discovering novel components of the protein complexes involved. biorxiv.org
Immobilization for Affinity Chromatography: The probe could be immobilized on a solid support (e.g., agarose (B213101) beads) via its carboxylic acid linker. This affinity matrix could then be used to screen cell lysates for proteins that bind to the lenalidomide scaffold, providing another avenue for identifying novel targets or off-targets.
These applications would provide invaluable tools for cell biologists and biochemists seeking to understand the detailed molecular interactions of immunomodulatory drugs. researchgate.net
Theoretical Frameworks for Prodrug Design Utilizing the 5'-CO-C3-acid Moiety (Without Clinical Implications)
The concept of a prodrug involves chemically modifying a bioactive molecule to improve its properties, with the modification being cleaved in vivo to release the active parent drug. orientjchem.org The carboxylic acid group of this compound is an ideal anchor for creating carrier-linked prodrugs. fiveable.me
Theoretically, this moiety could be masked to alter the compound's characteristics. For example, esterification of the carboxylic acid with a lipophilic alcohol could increase its ability to cross cell membranes. Conversely, linking it to a hydrophilic promoiety, such as a polyethylene (B3416737) glycol (PEG) chain, could enhance its aqueous solubility. nih.gov
Different types of cleavable linkers could be employed in these theoretical designs:
Ester Linkages: Simple ester prodrugs could be designed to be hydrolyzed by ubiquitous esterase enzymes present in the blood and tissues. nih.gov
pH-Sensitive Linkers: The prodrug could be designed with a linker that is stable at physiological pH but is rapidly cleaved in the acidic microenvironment of specific tissues or cellular compartments like lysosomes. fiveable.me
Enzyme-Specific Linkers: More complex designs could involve linkers that are substrates for specific enzymes that are overexpressed at a target site, allowing for site-selective release of the active compound.
These theoretical frameworks provide a basis for designing molecules with tailored release profiles, a fundamental concept in medicinal chemistry.
Advanced Material Science Applications (Theoretical)
The bifunctional nature of this compound—a bioactive domain and a chemical linker—lends itself to theoretical applications in material science and bionanotechnology. By immobilizing the molecule onto various substrates, one could create "smart" materials with biological functionality.
Theoretical Applications:
Biosensor Development: The molecule could be covalently attached to the surface of a sensor chip (e.g., via surface plasmon resonance or electrochemical sensors). The high-affinity interaction between the immobilized lenalidomide moiety and its target protein, CRBN, could then be detected as a measurable signal. Such a device could theoretically be used for high-throughput screening of compounds that compete for CRBN binding.
Functionalized Biomaterials: The compound could be integrated into polymer scaffolds or hydrogels used for 3D cell culture or tissue engineering. The presence of the lenalidomide moiety within the material could be used to modulate the behavior of cultured cells, for example, by influencing their proliferation or differentiation through targeted protein degradation.
Targeted Nanoparticle Formulation: this compound could be conjugated to the surface of nanoparticles. While this overlaps with drug delivery, in material science, the focus would be on using the lenalidomide part as a targeting ligand to direct the nanoparticle to cells expressing CRBN, enabling fundamental studies of nanoparticle-cell interactions.
Integration with Artificial Intelligence/Machine Learning for De Novo Design of Chemical Entities
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the de novo design of novel molecules with desired properties. nih.govfrontiersin.org The structure of this compound and its analogues can serve as a valuable dataset for training and refining these computational models.
A potential workflow could involve:
Model Training: A generative AI model, such as a recurrent neural network (RNN) or a generative adversarial network (GAN), would be trained on a large library of known immunomodulatory agents and CRBN binders, including lenalidomide derivatives. xjtlu.edu.cncmu.edu
Scaffold-Based Generation: The this compound structure could be used as a fixed scaffold or a starting point. The AI would then be tasked with generating novel substitutions at the 4-amino position or modifying the linker and terminal group to optimize for predicted binding affinity, solubility, or synthetic accessibility.
Property Prediction and Optimization: The AI could simultaneously evaluate the generated molecules against predictive models for various properties (e.g., CRBN binding, permeability, potential off-targets). Reinforcement learning techniques can be used to guide the generation process toward molecules that satisfy a multi-parameter optimization function. nih.gov
This approach allows for the rapid exploration of a vast chemical space around the this compound core, potentially leading to the design of novel chemical entities with unique and highly optimized characteristics.
Q & A
Q. What are the recommended safety protocols for handling Lenalidomide-5'-CO-C3-acid in laboratory settings?
Methodological Answer: Researchers must adhere to OSHA HCS guidelines, including:
- Ventilation : Use fume hoods or local exhaust systems to minimize inhalation risks .
- Personal Protective Equipment (PPE) : Wear impermeable gloves, lab coats, and respiratory protection (e.g., NIOSH-certified masks for prolonged exposure) .
- Emergency Procedures : In case of skin contact, wash immediately with soap and water; for eye exposure, flush with water for 15 minutes and seek medical attention .
- Storage : Keep containers tightly sealed in dry, cool environments to prevent degradation .
Q. How can researchers validate the purity and structural integrity of this compound during synthesis?
Methodological Answer:
- Chromatography : Use HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) to assess purity. Compare retention times with reference standards .
- Spectroscopy : Confirm structure via -NMR (e.g., δ 7.8–8.2 ppm for aromatic protons) and HRMS (theoretical [M+H] = 309.75) .
- Elemental Analysis : Verify %C, %H, and %N within ±0.3% of theoretical values .
Q. What are the key steps for designing a dose-response study using this compound in vitro?
Methodological Answer:
- Concentration Range : Test 0.1–100 µM, based on IC values reported for cereblon-binding analogs .
- Controls : Include vehicle (e.g., DMSO ≤0.1%) and positive controls (e.g., thalidomide for cereblon inhibition).
- Endpoint Selection : Measure apoptosis (Annexin V/PI staining) and proteasomal degradation (Western blot for IKZF1/3) at 24–72 hours .
Advanced Research Questions
Q. How can researchers resolve contradictions in published data on this compound’s mechanism of action?
Methodological Answer:
- Systematic Review : Extract data from peer-reviewed studies using standardized forms to compare variables (e.g., cell lines, assay conditions) .
- Meta-Analysis : Pool IC values using random-effects models to account for heterogeneity. Stratify by experimental parameters (e.g., CRBN expression levels) .
- Validation Experiments : Replicate conflicting studies under controlled conditions, documenting reagent lot numbers and incubation times .
Q. What experimental strategies mitigate off-target effects of this compound in cereblon-dependent studies?
Methodological Answer:
- CRISPR Knockout : Use CRBN cell lines to confirm on-target effects .
- Proteomic Profiling : Perform mass spectrometry to identify non-cereblon-binding proteins affected by the compound .
- Time-Course Analysis : Track degradation kinetics (e.g., 6–48 hours) to distinguish primary vs. secondary targets .
Q. How should researchers design a reproducibility framework for this compound assays?
Methodological Answer:
- Detailed Protocols : Document reagent sources (e.g., CAS 1158264-69-7), instrument calibration, and environmental conditions (e.g., CO levels) .
- Data Archiving : Share raw data (e.g., flow cytometry FCS files) and analysis scripts via repositories like Zenodo .
- Inter-Lab Validation : Collaborate with independent labs to replicate key findings using identical materials .
Q. What computational tools are effective for predicting this compound’s binding affinity to cereblon?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina with the cereblon crystal structure (PDB ID: 4TZ4) to simulate binding poses .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor interactions.
- QSAR Modeling : Train models on analogs with known degradation activity to predict IC values .
Methodological and Literature Strategies
Q. How can researchers optimize literature searches for this compound-related studies?
Methodological Answer:
- Keyword Strategy : Combine terms like “cereblon E3 ligase,” “PROTAC,” and “IKZF1 degradation” with Boolean operators (AND/OR) .
- Database Selection : Use PubMed, SciFinder, and Embase, filtering for articles post-2015 to prioritize recent mechanistic studies .
- Citation Tracking : Employ tools like Web of Science to identify seminal papers and their citing articles .
Q. What criteria should guide the inclusion of this compound data in meta-analyses?
Methodological Answer:
- Quality Assessment : Apply GRADE criteria to evaluate study bias (e.g., randomization, blinding) .
- Data Harmonization : Convert dose metrics to nM units and normalize endpoints (e.g., % cell viability) .
- Sensitivity Analysis : Exclude outliers or studies with high risk of confounding (e.g., non-standardized cytotoxicity assays) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
